1,3-Bis(isocyanomethyl)benzene

描述

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Bis(isocyanomethyl)benzene is typically synthesized through the liquid phase reaction of m-xylylenediamine with phosgene. due to the highly toxic nature of phosgene, alternative green synthesis methods are being explored. One such method involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate. The optimal conditions for this reaction include a molar ratio of m-xylylenediamine to bis(trichloromethyl) carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours. Under these conditions, the yield of this compound can reach up to 83.35% .

Industrial Production Methods: The industrial production of this compound primarily relies on the phosgene-based method due to its efficiency and scalability. the development of non-phosgene green synthesis processes is gaining traction to reduce environmental and health risks associated with phosgene .

化学反应分析

Types of Reactions: 1,3-Bis(isocyanomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines to form ureas.

Alcohols: Reacts with alcohols to form urethanes.

Catalysts: Often requires catalysts such as triethylamine to facilitate reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

科学研究应用

Chemical Properties and Safety

1,3-Bis(isocyanomethyl)benzene has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 188.18 g/mol

- Boiling Point : 88-90 °C at 0.02 mmHg

- Density : 1.202 g/mL at 20 °C

- Flash Point : 42 °C

The compound is classified as moderately toxic with significant irritant properties. It poses risks such as skin burns and respiratory sensitization, making proper handling essential in industrial applications .

Polyurethane Production

This compound is predominantly used in the synthesis of polyurethanes. These polymers are known for their durability and versatility, finding applications in:

- Elastomers : Used in flexible and rigid foams.

- Coatings : Employed in protective coatings for various surfaces.

- Adhesives : Utilized in strong bonding agents for construction and automotive industries.

The compound's ability to form cross-linked structures enhances the mechanical properties of the resulting materials .

Specialty Coatings

The compound is integral to developing specialty coatings that require specific performance characteristics such as:

- Chemical Resistance : Suitable for environments exposed to harsh chemicals.

- Weather Resistance : Ideal for outdoor applications where UV stability is crucial.

These coatings are widely used in automotive, aerospace, and marine industries .

Optical Polymer Composites

Recent studies have highlighted the potential of this compound in optical polymer composites. These composites exhibit high transparency and excellent mechanical properties, making them suitable for applications in:

- Optical Devices : Lenses and light guides.

- Display Technologies : Screens and panels that require clarity and durability .

Case Study 1: Automotive Coatings

A study conducted on automotive coatings demonstrated that incorporating this compound significantly improved scratch resistance and adhesion properties compared to traditional coatings. The enhanced performance was attributed to the cross-linking density achieved through the isocyanate functionality .

Case Study 2: Adhesive Formulations

In adhesive formulations, the inclusion of m-xylylene diisocyanate resulted in adhesives with superior bonding strength and thermal stability. This was particularly beneficial for structural applications where durability under stress is critical .

Research Findings

Recent research indicates that the hydrolysis of this compound results in 1,3-benzenedimethanamine, which has been assessed for genotoxicity. The findings suggest that both the parent compound and its hydrolysis product do not pose significant genotoxic risks when used within regulated limits .

作用机制

The mechanism of action of 1,3-Bis(isocyanomethyl)benzene involves its high reactivity towards nucleophiles. The compound’s isocyanate groups react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. This reactivity is harnessed in the production of polymers and coatings, where the formation of these linkages imparts desirable mechanical and chemical properties to the final products .

相似化合物的比较

1,4-Bis(isocyanomethyl)benzene: Similar in structure but with isocyanate groups positioned at the 1,4-positions on the benzene ring.

Toluene diisocyanate: Contains two isocyanate groups attached to a toluene ring.

Uniqueness: 1,3-Bis(isocyanomethyl)benzene is unique due to its specific positioning of isocyanate groups at the 1,3-positions on the benzene ring, which imparts distinct reactivity and performance characteristics compared to its isomers and other diisocyanates .

生物活性

1,3-Bis(isocyanomethyl)benzene, also known as 1,3-bis(isocyanatomethyl)benzene or BMDI, is a compound with significant industrial applications, particularly in the synthesis of polyurethanes and coatings. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of BMDI, focusing on its toxicity, genotoxicity, and potential therapeutic applications.

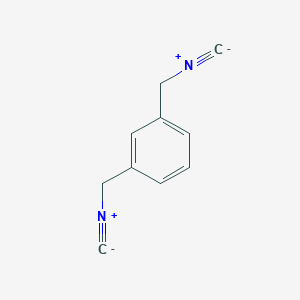

Chemical Structure and Properties

This compound is characterized by its two isocyanate groups attached to a benzene ring. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological systems.

Toxicity and Genotoxicity

Recent studies have evaluated the toxicity of BMDI through various in vitro and in vivo assays. The European Food Safety Authority (EFSA) conducted tests that indicated BMDI is non-genotoxic in vivo. In their assessment, they performed three in vitro genotoxicity tests and an in vivo micronucleus assay in rats, concluding that BMDI does not raise concerns for genotoxicity when used as a co-monomer in food contact materials .

| Test Type | Result |

|---|---|

| In vitro genotoxicity tests | Negative |

| In vivo micronucleus assay | Negative |

The primary mechanism through which BMDI exerts its biological effects is through the formation of adducts with nucleophilic sites in biomolecules. This reactivity can lead to cellular damage under certain conditions. The hydrolysis of BMDI produces 1,3-benzenedimethanamine, which has been shown to have different biological effects compared to its parent compound .

Study on Cellular Effects

A study involving human cell lines demonstrated that exposure to BMDI resulted in cytotoxic effects at higher concentrations. The research indicated that while lower concentrations did not significantly impact cell viability, higher doses led to increased apoptosis rates. This suggests a dose-dependent relationship between BMDI exposure and cellular toxicity .

Environmental Impact Assessment

Research has also focused on the environmental implications of BMDI usage. A study highlighted that upon release into the environment, BMDI undergoes hydrolysis rapidly, leading to the formation of less harmful products. This property is crucial for assessing the long-term ecological risks associated with its use in industrial applications .

Therapeutic Potential

Although primarily recognized for its industrial applications, there is emerging interest in exploring the therapeutic potential of compounds derived from BMDI. Research indicates that derivatives may exhibit antimicrobial properties or serve as precursors for drug development due to their structural characteristics .

常见问题

Basic Questions

Q. What are the common synthetic routes and optimal reaction conditions for synthesizing 1,3-bis(isocyanomethyl)benzene?

The compound is typically synthesized via the liquid-phase reaction of m-xylylenediamine with phosgene under controlled conditions. This method ensures high reactivity and selectivity for isocyanate group formation. Key parameters include temperature control (20–25°C), anhydrous conditions, and inert gas purging to prevent hydrolysis. Catalysts like triethylamine may accelerate the reaction, but excess phosgene must be carefully quenched due to its toxicity .

Q. What are the primary chemical reactions involving this compound, and what products are formed?

The compound undergoes nucleophilic substitution and addition reactions due to its two isocyanate groups. For example:

- With amines : Forms urea linkages (e.g., reaction with primary amines yields bis-ureas).

- With alcohols : Produces urethanes (e.g., reaction with methanol generates bis-urethanes). These reactions are typically carried out in aprotic solvents (e.g., THF, DMF) at ambient or slightly elevated temperatures. Catalysts like DBU (1,8-diazabicycloundec-7-ene) enhance reaction efficiency .

Q. What safety precautions are critical when handling this compound?

Due to its high reactivity and potential toxicity as an isocyanate derivative, handle the compound under inert atmospheres (N₂/Ar) in a fume hood. Use PPE (gloves, goggles, lab coat) and avoid moisture to prevent hydrolysis. Monitor for respiratory irritation, and store in sealed containers with desiccants .

Q. Which analytical methods are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., singlet peaks for isocyanate protons at ~δ 4.6–4.7 ppm in CDCl₃) .

- FT-IR : Strong absorbance at ~2270 cm⁻¹ (N=C=O stretch) .

- X-ray Crystallography : For resolving crystal structures, use SHELXL for refinement, ensuring high-resolution data (R-factor < 0.05) .

Advanced Research Questions

Q. How can mechanistic contradictions in nucleophilic reactions of this compound be resolved?

Conflicting reactivity data (e.g., variable yields with different amines) may arise from steric hindrance or electronic effects. Design experiments using in situ FT-IR or HPLC-MS to monitor intermediate formation. Computational studies (DFT) can model transition states to identify rate-limiting steps .

Q. What strategies optimize the refinement of crystallographic data for this compound derivatives?

Use SHELXL with high-resolution datasets (d-spacing < 0.8 Å) and anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands. Validate hydrogen bonding networks using PLATON or Olex2 to resolve ambiguities in electron density maps .

Q. How does this compound perform in multicomponent reactions (MCRs), such as the Ugi reaction?

The compound acts as an isocyanide component in MCRs, enabling rapid synthesis of pseudopeptides and heterocycles. Under solvent-free conditions, it reacts with anilines, aldehydes, and carboxylic acids to yield difluoromethyl-containing products (e.g., Scheme 2 in ). Optimize stoichiometry (1:1:1:1) and employ microwave irradiation to reduce reaction times .

Q. How can researchers address challenges in detecting trace impurities during polymer synthesis with this compound?

Use LC-MS or GC-MS with selective ion monitoring (SIM) to identify byproducts (e.g., unreacted phosgene derivatives). For quantification, calibrate against reference standards (e.g., m-xylylene diisocyanate). Implement preparative HPLC to isolate impurities for structural elucidation .

属性

IUPAC Name |

1,3-bis(isocyanomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNVJCISCHZVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607949 | |

| Record name | 1,3-Bis(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188540-42-3 | |

| Record name | 1,3-Bis(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。